Methyl 4-oxo-3-(3-oxo-3-(propylamino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

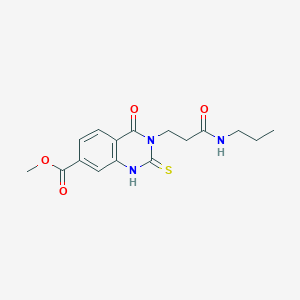

Methyl 4-oxo-3-(3-oxo-3-(propylamino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a tetrahydroquinazoline core modified with a thioxo group at position 2, a 4-oxo moiety, and a propylamino-substituted propanoyl side chain at position 2.

Properties

IUPAC Name |

methyl 4-oxo-3-[3-oxo-3-(propylamino)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-3-7-17-13(20)6-8-19-14(21)11-5-4-10(15(22)23-2)9-12(11)18-16(19)24/h4-5,9H,3,6-8H2,1-2H3,(H,17,20)(H,18,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBHMSWWHTWFCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-oxo-3-(3-oxo-3-(propylamino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and cytotoxic effects, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinazoline core, which is known for its diverse biological activities. The presence of a thioxo group and a propylamino substituent enhances its potential interactions with biological targets.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various quinazoline derivatives. For instance, modifications in the quinazoline structure have been shown to enhance activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while exhibiting weaker effects against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of Quinazoline Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 16 µg/mL |

| Compound B | B. subtilis | 32 µg/mL |

| Methyl 4-oxo... | E. coli | >128 µg/mL |

| Methyl 4-oxo... | P. aeruginosa | >128 µg/mL |

2. Anticancer Activity

The anticancer potential of methyl 4-oxo derivatives has been evaluated in various cancer cell lines. Studies indicate that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies demonstrated that methyl 4-oxo derivatives exhibited significant cytotoxicity against human leukemia cells with IC50 values ranging from 10 to 30 µM. The compounds were found to disrupt mitochondrial function and activate caspase pathways leading to programmed cell death .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | 20 | Mitochondrial dysfunction |

| MCF7 (Breast) | 15 | Caspase activation |

| A549 (Lung) | 25 | Cell cycle arrest |

3. Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay have shown that methyl 4-oxo derivatives possess moderate toxicity against normal cell lines, suggesting a selective action towards cancer cells . This selectivity is crucial for developing therapeutic agents with reduced side effects.

Table 3: Cytotoxicity Profile Against Normal Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| HEK293 (Kidney) | 100 | 5 |

| HDF (Fibroblast) | 80 | 4 |

Scientific Research Applications

The compound Methyl 4-oxo-3-(3-oxo-3-(propylamino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on synthesis methods, biological activities, and potential therapeutic uses.

Medicinal Chemistry

This compound has garnered interest due to its potential therapeutic properties:

- Anticancer Activity: Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinazoline have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

- Antimicrobial Properties: The thioxo group in the compound may contribute to antimicrobial activity. Compounds containing thiazole or thiazolidine rings have been reported to possess antibacterial and antifungal properties .

Biological Evaluation

Recent research has focused on evaluating the biological activities of similar quinazoline derivatives. For example:

- In vitro Studies: Compounds analogous to Methyl 4-oxo-3-(3-oxo-3-(propylamino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline have been tested against various human cancer cell lines (e.g., HCT116 and MCF7), showing IC50 values ranging from 1.9 to 7.52 μg/mL .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

- Formation of Tetrahydroquinazoline Core: This can be achieved through cyclization reactions involving appropriate amine and carbonyl precursors.

- Introduction of Functional Groups: The thioxo and carboxylate functionalities can be introduced via nucleophilic substitution or condensation reactions.

Potential Therapeutic Uses

Given its structural features and preliminary biological evaluations, this compound may have potential applications in:

- Cancer Therapy: Due to its anticancer properties.

- Infectious Disease Treatment: Exploiting its antimicrobial activity against resistant strains of bacteria and fungi.

Table: Summary of Biological Activities

| Activity Type | Related Compounds | IC50 Values (μg/mL) | Reference |

|---|---|---|---|

| Anticancer | Quinazoline Derivatives | 1.9 - 7.52 | |

| Antimicrobial | Thiazole Derivatives | Varies |

Case Study Insights

A study on similar quinazoline derivatives demonstrated significant cytotoxicity against human cancer cell lines, indicating that structural modifications could enhance bioactivity. The incorporation of amino groups was found to improve solubility and bioavailability .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares key features with derivatives synthesized in recent studies:

- Thioxo and Oxo Groups : The 2-thioxo and 4-oxo groups in the tetrahydroquinazoline ring are analogous to 4-oxo-2-thioxothiazolidine derivatives (e.g., compounds 1–3 in ). These groups enhance electrophilicity and enable interactions with biological targets, such as enzymes requiring nucleophilic attack sites .

- Coumarin-Linked Moieties : The 7-carboxylate group resembles coumarin-based structures (e.g., 7-hydroxy-4-methylcoumarin derivatives in ), which are associated with fluorescence properties and anticoagulant activity .

- Side Chain Variations: The propylamino-propanoyl side chain differentiates it from analogs like 4a–h (), which feature acetamide or pyrazolone substituents. This side chain may influence solubility and membrane permeability .

Table 1: Structural Comparison with Analogous Compounds

Physicochemical Properties

While direct data on the target compound is sparse, inferences can be drawn from analogs:

- Solubility: The 7-carboxylate group likely improves aqueous solubility compared to non-esterified quinazoline derivatives, similar to coumarin carboxylates .

- Thermal Stability: Thioxo-containing heterocycles (e.g., thiazolidinones) exhibit moderate thermal stability, with decomposition temperatures >200°C .

Crystallographic and Conformational Analysis

The compound’s tetrahydroquinazoline ring may adopt a puckered conformation, as described by Cremer and Pople’s ring-puckering coordinates (). Computational modeling using software like SHELXL () or ORTEP-3 () could reveal deviations from planarity compared to flatter analogs like coumarin-fused pyrimidines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.